6-Cyclobutylpicolinaldehyde
Description
6-Cyclobutylpicolinaldehyde is a substituted picolinaldehyde derivative featuring a cyclobutyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. Structurally, the cyclobutyl substituent introduces steric and electronic effects distinct from other common substituents (e.g., phenyl, chloro) in analogous compounds.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
6-cyclobutylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-9-5-2-6-10(11-9)8-3-1-4-8/h2,5-8H,1,3-4H2 |
InChI Key |
JHLMEXQVVOMGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Experimental data for 6-Cyclobutylpicolinaldehyde are sparse; properties are inferred from substituent trends. Direct studies on its reactivity, stability, and biological activity are needed.
- Contradictions : While 6-chloropicolinaldehyde’s polar substituent suggests higher solubility, its actual LogS (-1.3) indicates moderate solubility, comparable to the cyclobutyl analog .
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